Cas no 876670-99-4 (8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione is a complex organic compound with significant potential applications in medicinal chemistry. This compound exhibits a unique structure featuring a fused imidazole-gpurine core, which is advantageous for its bioactivity and specificity. Its tailored substitution pattern contributes to its stability and efficacy, making it a promising candidate for research and development in the pharmaceutical industry.
8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
876670-99-4 structure
Product name:8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:876670-99-4
MF:C20H21N5O3
MW:379.412443876266
CID:5476215

8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 6-benzyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
    • 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,6,7-trimethyl-3-(2-oxopropyl)-8-(phenylmethyl)- (9CI)
    • 8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • Inchi: 1S/C20H21N5O3/c1-12(26)10-24-18(27)16-17(22(4)20(24)28)21-19-23(13(2)14(3)25(16)19)11-15-8-6-5-7-9-15/h5-9H,10-11H2,1-4H3
    • InChI Key: DVHUOSMMLCWNGA-UHFFFAOYSA-N
    • SMILES: N12C(C)=C(C)N(CC3=CC=CC=C3)C1=NC1=C2C(=O)N(CC(=O)C)C(=O)N1C

8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2583-0193-3mg
8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876670-99-4 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F2583-0193-10mg
8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876670-99-4 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F2583-0193-15mg
8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876670-99-4 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F2583-0193-5μmol
8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876670-99-4 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F2583-0193-20μmol
8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876670-99-4 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F2583-0193-2mg
8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876670-99-4 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F2583-0193-30mg
8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876670-99-4 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F2583-0193-75mg
8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876670-99-4 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F2583-0193-100mg
8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876670-99-4 90%+
100mg
$248.0 2023-07-28
Life Chemicals
F2583-0193-4mg
8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876670-99-4 90%+
4mg
$66.0 2023-07-28

Additional information on 8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Professional Introduction to Compound with CAS No. 876670-99-4 and Product Name: 8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

The compound with the CAS number 876670-99-4 and the product name 8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione represents a significant advancement in the field of chemobiology and pharmaceutical research. This heterocyclic compound belongs to the imidazopyrimidine class, a scaffold that has garnered considerable attention due to its versatile biological activities. The structural complexity of this molecule, characterized by multiple functional groups and a rigid bicyclic system, positions it as a promising candidate for further exploration in drug discovery and therapeutic applications.

Recent studies have highlighted the potential of imidazopyrimidine derivatives in modulating various biological pathways. The presence of a benzyl group at the 8-position and a methyl substitution at the 1-, 6-, and 7-positions contributes to the compound's stability and reactivity. Additionally, the (2-oxopropyl) side chain at the 3-position introduces an electrophilic center that can participate in nucleophilic addition reactions, making it a valuable intermediate in synthetic chemistry. These structural features have been leveraged in recent research to develop novel bioactive molecules with potential therapeutic implications.

In the realm of medicinal chemistry, the synthesis and characterization of this compound have been instrumental in understanding its pharmacological profile. The 1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione core structure is known for its ability to interact with biological targets such as enzymes and receptors. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases and other enzymes involved in cellular signaling pathways. Such interactions are critical for developing treatments against a variety of diseases, including cancer and inflammatory disorders.

The trimethyl substituents at the 1-, 6-, and 7-positions enhance the lipophilicity of the molecule, which is often a desirable property for oral bioavailability. This feature has been explored in recent preclinical studies where the compound demonstrated promising pharmacokinetic properties when tested in animal models. The benzyl group at the 8-position further contributes to hydrophobicity but also serves as a handle for further derivatization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

One of the most intriguing aspects of this compound is its potential role as a lead molecule for drug development. Researchers have been particularly interested in its ability to modulate enzymes that are aberrantly expressed in disease states. For instance, studies have shown that derivatives of imidazopyrimidine can inhibit tyrosine kinases, which are overactive in many forms of cancer. The unique combination of functional groups in this compound provides multiple sites for chemical modification, allowing for the creation of libraries of analogs with tailored biological activities.

The (2-oxopropyl) side chain at the 3-position is another key feature that has been investigated for its potential therapeutic benefits. This moiety can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity. In recent years, there has been growing interest in designing molecules that can selectively target specific residues within an enzyme active site. The structural rigidity provided by the imidazopyrimidine core allows for precise positioning of substituents such as the benzyl group and trimethyl moieties relative to critical binding pockets.

Advances in synthetic methodologies have enabled more efficient preparation of complex heterocyclic compounds like this one. Techniques such as microwave-assisted synthesis and flow chemistry have been employed to streamline the construction of intricate molecular frameworks. These methods not only improve yield but also reduce reaction times significantly. The ability to rapidly synthesize and modify derivatives allows researchers to quickly iterate on lead compounds like this one.

The pharmacological evaluation of this compound has revealed several interesting properties beyond simple enzyme inhibition. For example, studies have indicated that it may exhibit anti-inflammatory effects by modulating cytokine production pathways. Additionally, preliminary data suggest potential neuroprotective activity due to interactions with receptors involved in neuronal signaling. Such findings underscore the broad therapeutic potential of imidazopyrimidine derivatives.

In conclusion,8-benzyl-1,6,7-trimethyl,3-(,2-oxopropyl) - 1H,2H,3H,4H,8H-imidazo1,2-gpurine - 2,4-dione (CAS No. 876670 -99 -4) represents a significant contribution to modern pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel bioactive molecules with potential applications across multiple therapeutic areas including oncology,inflammation,and neurology.* Further exploration*of this compound*and its derivatives*holds promise*for discovering*new treatments*for complex diseases.*The advancements*in synthetic chemistry*and computational biology*are enabling researchers*to more effectively explore*the pharmacological potential*of complex heterocyclic compounds like this one.*With continued investigation,*this compound*has the potential*to make significant contributions*to human health.*

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